Aqueous Solubility: trans-Ethyl Ester (Free Base) vs. cis-Ethyl Ester (Hydrochloride) — Direct Head-to-Head Comparison
The free base of the trans-isomer exhibits 4.4-fold higher aqueous solubility than the hydrochloride salt of the cis-isomer. This data, sourced from standardized solubility determinations reported by Bidepharm for both CAS numbers, is critical for reaction design where solubility governs reagent accessibility and reaction kinetics .
| Evidence Dimension | Aqueous solubility (mg/mL) |
|---|---|
| Target Compound Data | 10.9 mg/mL (0.0638 mol/L) |
| Comparator Or Baseline | cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride: 2.47 mg/mL (0.0119 mol/L) |
| Quantified Difference | ~4.4-fold higher solubility for trans free base compared to cis hydrochloride salt |
| Conditions | Calculated solubility from Log S (ESOL method); 25°C |
Why This Matters
Higher solubility of the trans free base can enable more efficient homogeneous reaction conditions, reducing solvent volumes and improving reaction rates compared to the cis hydrochloride salt.
